

# Application Notes and Protocols: Tetraethylammonium Cyanide in Organic Synthesis

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## Compound of Interest

Compound Name: *Tetraethylammonium cyanide*

Cat. No.: *B088703*

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## Abstract

**Tetraethylammonium cyanide** (TEAC) is a versatile and effective cyanide source for a variety of organic transformations. Its high solubility in organic solvents, compared to inorganic cyanide salts, facilitates reactions under homogeneous conditions, often leading to improved yields and selectivities. This document provides detailed application notes and protocols for the use of **tetraethylammonium cyanide** in several key synthetic applications, including the 1,4-conjugate addition to  $\alpha,\beta$ -unsaturated carbonyl compounds, the regioselective ethoxycarbonylation of indoles, and the synthesis of cyanometalate complexes. Safety precautions for handling this highly toxic reagent are also detailed.

## Physical and Chemical Properties

**Tetraethylammonium cyanide** is a quaternary ammonium salt with the following properties:

Property	Value	Reference(s)
Chemical Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub>	[1]
Molecular Weight	156.27 g/mol	[1][2]
Appearance	White to off-white or yellow to yellow-brown solid/sticky oil	[1][3][4]
Melting Point	250 °C (decomposes)	[4][5]
Solubility	Soluble in polar organic solvents, slightly soluble in water and methanol.	[3][5]
CAS Number	13435-20-6	[1][3]

## Safety Information

DANGER: **Tetraethylammonium cyanide** is a highly toxic compound. It is fatal if swallowed, in contact with skin, or if inhaled.[2][6][7] It also causes serious eye and skin irritation.[7] Contact with acids liberates highly toxic hydrogen cyanide gas.[5]

Personal Protective Equipment (PPE):

- Hand Protection: Wear chemical-resistant double gloves.[8]
- Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
- Skin and Body Protection: Wear a lab coat and consider an apron and boots for larger quantities.[8]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator.[7]

Handling:

- All manipulations must be performed in a well-ventilated chemical fume hood.[5][8]
- Avoid breathing dust.[7][8]

- Avoid contact with skin, eyes, and clothing.[\[7\]](#)[\[8\]](#)
- Keep away from acids and strong oxidizing agents.[\[5\]](#)[\[7\]](#)
- A cyanide antidote kit should be readily available, and personnel should be trained in its use.  
[\[8\]](#)

Disposal:

- All waste containing **tetraethylammonium cyanide** must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[\[8\]](#)

## Key Applications in Organic Synthesis

### Scandium(III) Triflate-Catalyzed 1,4-Conjugate Addition to Enones

**Tetraethylammonium cyanide** serves as an excellent cyanide source for the 1,4-conjugate addition to  $\alpha,\beta$ -unsaturated ketones (enones), such as chalcones, to produce  $\beta$ -cyanoketones.  
[\[9\]](#)[\[10\]](#) This reaction is efficiently catalyzed by Scandium(III) triflate  $[\text{Sc}(\text{OTf})_3]$ , a water-stable Lewis acid.[\[9\]](#)[\[11\]](#)

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of  $\beta$ -Cyanoketones[\[9\]](#)

- To a solution of the chalcone (1.0 mmol) in acetonitrile (5 mL), add **tetraethylammonium cyanide** (1.2 mmol).
- Stir the reaction mixture at room temperature for 10 minutes.
- Add Scandium(III) triflate (0.1 mmol) to the mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired  $\beta$ -cyanoketone.

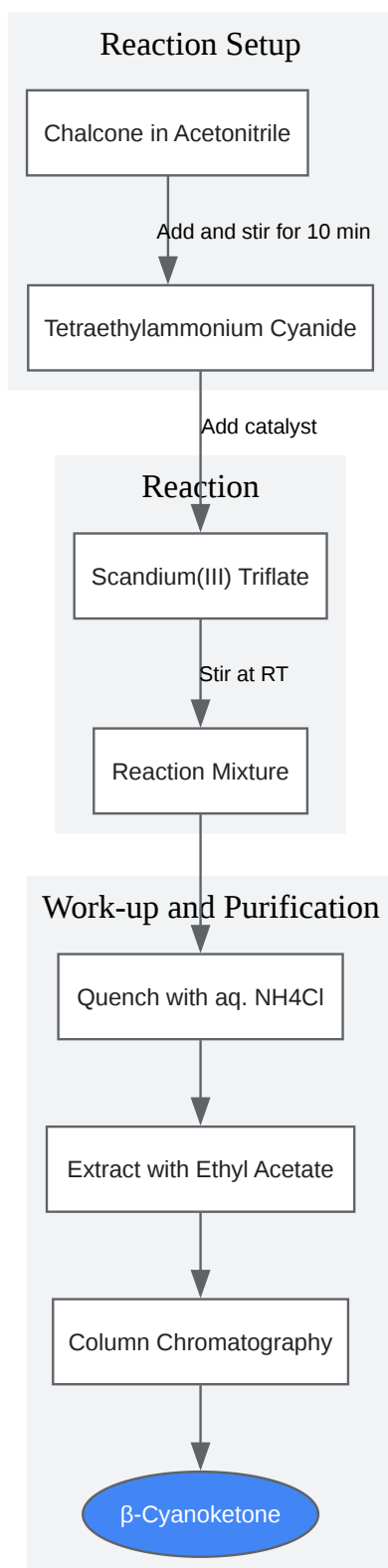
#### Quantitative Data:

The following table summarizes the results for the cyanation of various chalcones.

Entry	R1	R2	Time (h)	Yield (%)
1	Ph	Ph	3	92
2	4-MeO-Ph	Ph	3.5	90
3	4-Cl-Ph	Ph	4	88
4	Ph	4-MeO-Ph	3.5	91
5	Ph	4-Cl-Ph	4	87

Table adapted from data presented in Ramesh, S. & Lalitha, A. (2013).[\[9\]](#)[\[10\]](#)

#### Reaction Workflow:

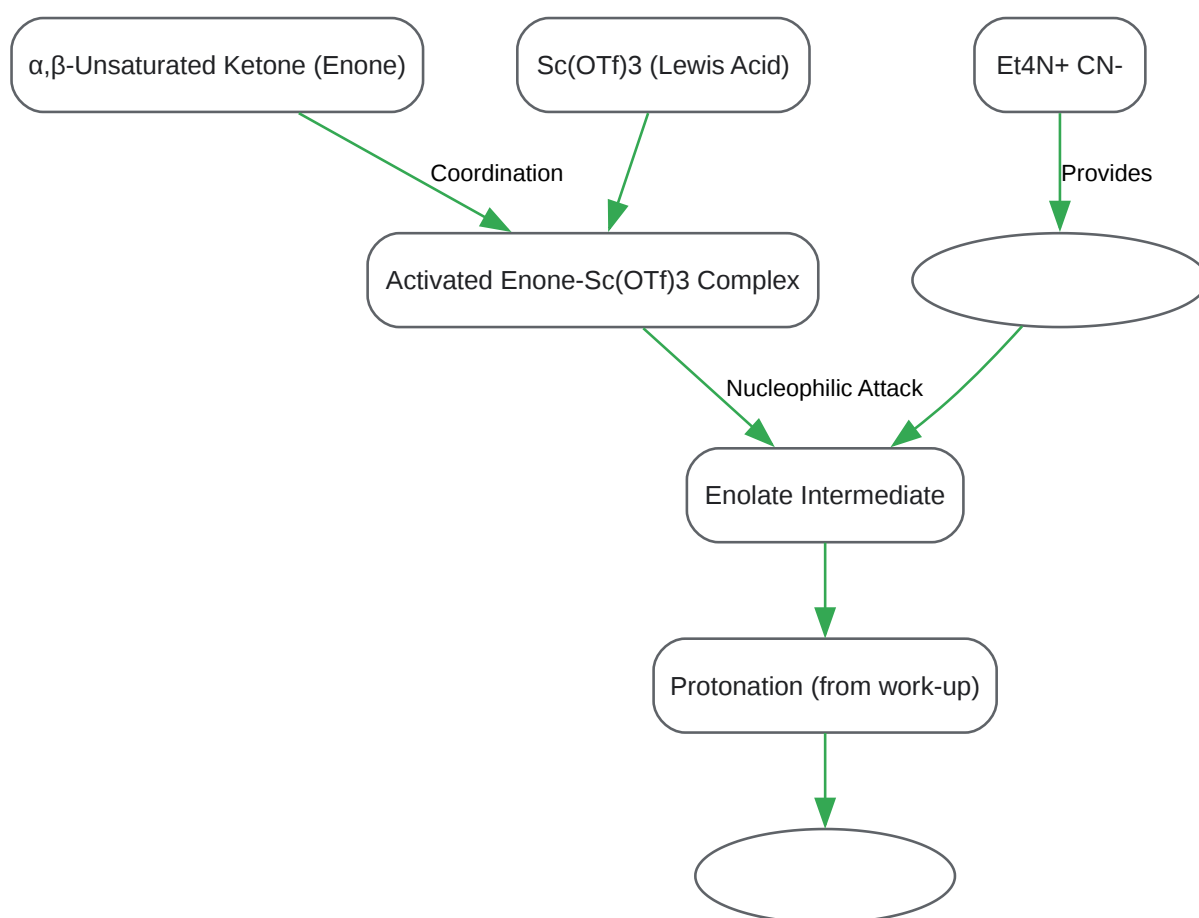


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Caption: Workflow for the Sc(OTf)<sub>3</sub>-catalyzed 1,4-addition of TEAC to chalcones.

## Signaling Pathway/Mechanism:

The reaction is believed to proceed through the activation of the enone by the Lewis acid, Scandium(III) triflate. The order of addition is crucial; initial mixing of the chalcone and **tetraethylammonium cyanide** allows for a weak interaction, followed by coordination of the scandium triflate to the carbonyl oxygen. This coordination enhances the electrophilicity of the  $\beta$ -carbon, facilitating the nucleophilic attack by the cyanide ion in a 1,4-fashion.[9]



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Caption: Proposed mechanism for the Lewis acid-catalyzed 1,4-addition of cyanide.

## Regioselective Ethoxycarbonylation of Indoles

**Tetraethylammonium cyanide**, in combination with diethyl azodicarboxylate (DEAD), can be used for the direct C- or N-ethoxycarbonylation of indoles and indazoles. The regioselectivity of the reaction is dependent on the substituents present on the heterocyclic ring.[12][13]

Reaction Scheme (C3-ethoxycarbonylation of Indole):

Experimental Protocol: General Procedure for the C3-Ethoxycarbonylation of Indole

Note: A detailed experimental protocol for this specific transformation is not readily available in the searched literature. The following is a representative procedure based on similar reactions.

- To a solution of indole (1.0 mmol) and **tetraethylammonium cyanide** (1.5 mmol) in dry tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the 3-ethoxycarbonylindole.

Logical Relationship Diagram:



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Caption: Regioselectivity in the ethoxycarbonylation of substituted indoles.

## Synthesis of Cyanometalate Complexes

**Tetraethylammonium cyanide** is a useful reagent for the synthesis of cyanometalate complexes due to its solubility in organic solvents, which allows for reactions with metal salts that may have poor water solubility.[3][5] An example is the preparation of tetraethylammonium tetracyanonickelate(II).

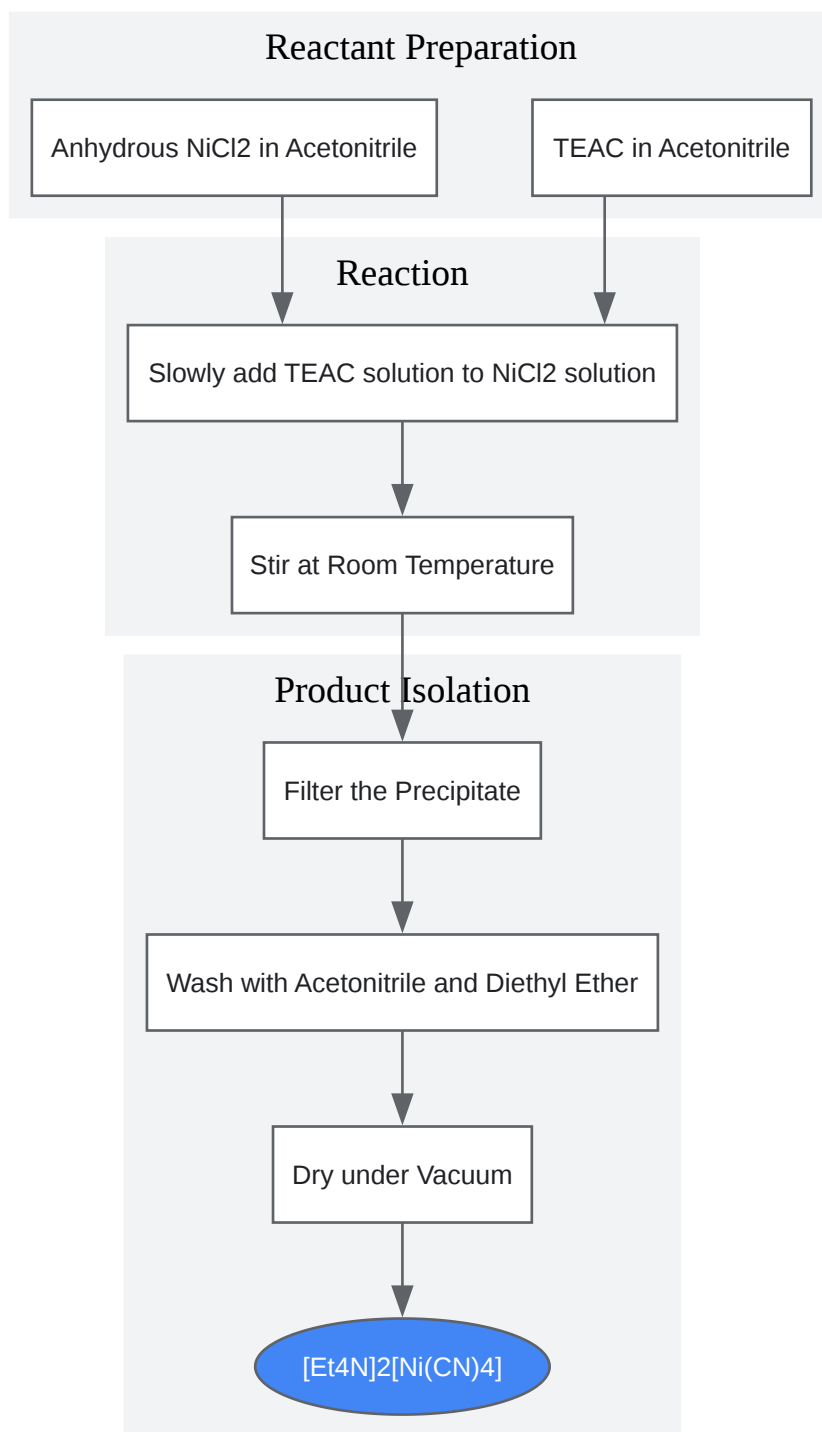
Reaction Scheme:

Experimental Protocol: Synthesis of Tetraethylammonium Tetracyanonickelate(II)

Note: This is a general procedure, and specific conditions may need to be optimized.

- In a glovebox or under an inert atmosphere, dissolve anhydrous nickel(II) chloride (1.0 mmol) in a minimal amount of a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).
- In a separate flask, dissolve **tetraethylammonium cyanide** (4.2 mmol) in the same solvent.
- Slowly add the **tetraethylammonium cyanide** solution to the nickel(II) chloride solution with vigorous stirring.
- A precipitate may form. Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration, wash with a small amount of the solvent, and then with a non-polar solvent like diethyl ether.
- Dry the product under vacuum.

Experimental Workflow:



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